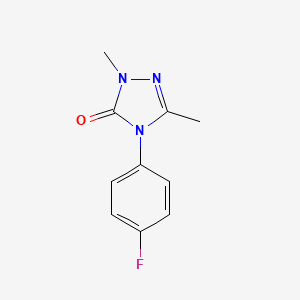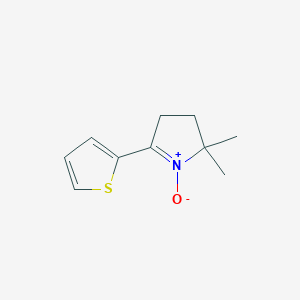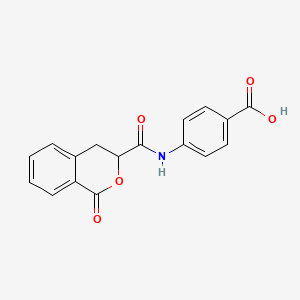
4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Triazole Derivatives for Therapeutic Applications
Triazoles, including compounds like "4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one," have been extensively studied for their therapeutic potential. Ferreira et al. (2013) review the importance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, emphasizing their broad range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against several neglected diseases. The review stresses the need for new, more efficient preparations of these triazoles, considering current issues in green chemistry, energy saving, and sustainability. This highlights the compound's role in addressing new diseases and the resistance of microbes to existing treatments, underscoring its potential in developing new drug prototypes (Ferreira et al., 2013).
Triazole Derivatives in Energetic Materials
Singh and Felix (2003) explored the crystal structure, thermolysis, and applications of triazole derivatives, particularly focusing on their role as high-energetic materials. This review provides a comprehensive examination of the synthesis, structural analysis, and potential applications of triazole-based compounds in energetic materials, demonstrating their importance beyond pharmaceuticals into fields like material science (Singh & Felix, 2003).
Biological Features of Triazole Derivatives
Ohloblina (2022) reviews the synthesis and biological activities of 1,2,4-triazole derivatives, noting their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This literature review underscores the compound's versatility and its potential as a source of new biologically active substances, reinforcing the scientific interest in triazole chemistry for pharmaceutical applications (Ohloblina, 2022).
Fluorescent Chemosensors
Roy (2021) discusses the development of fluorescent chemosensors based on triazole derivatives, highlighting their high selectivity and sensitivity for detecting various analytes. This application points to the compound's potential in analytical chemistry, particularly in the detection and quantification of metal ions and other important biological and environmental analytes (Roy, 2021).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUUDSESVNSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)
![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)
![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)

![(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide](/img/structure/B2637773.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)
![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)



![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
